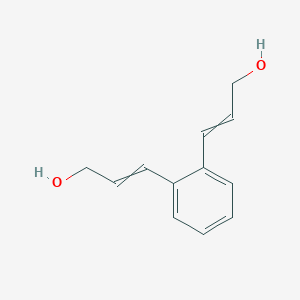
3,3'-(1,2-Phenylene)di(prop-2-en-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(1,2-Phenylene)di(prop-2-en-1-ol) is an organic compound characterized by the presence of two prop-2-en-1-ol groups attached to a 1,2-phenylene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,2-Phenylene)di(prop-2-en-1-ol) typically involves a base-catalyzed Claisen-Schmidt condensation reaction. This reaction is carried out by reacting terephthalaldehyde with 2-aminoacetophenone in the presence of a base such as sodium hydroxide (NaOH) in an ethanol solution . The reaction is conducted at room temperature, and the product is obtained in high yield after purification.
Industrial Production Methods
Industrial production of 3,3’-(1,2-Phenylene)di(prop-2-en-1-ol) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-(1,2-Phenylene)di(prop-2-en-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenylene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenylene derivatives.
Applications De Recherche Scientifique
3,3’-(1,2-Phenylene)di(prop-2-en-1-ol) has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,3’-(1,2-Phenylene)di(prop-2-en-1-ol) involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its phenylene ring and prop-2-en-1-ol groups play a crucial role in its binding affinity and specificity towards molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-(1,3-Phenylene)dipropan-2-ol: Similar structure but with different positioning of hydroxyl groups.
2-Propen-1-ol, 3-phenyl-: Contains a phenyl group instead of a phenylene ring.
1,3-Di-2-thienyl-2-propen-1-one: Contains thiophene rings instead of phenylene.
Uniqueness
3,3’-(1,2-Phenylene)di(prop-2-en-1-ol) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Propriétés
| 164267-57-6 | |
Formule moléculaire |
C12H14O2 |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
3-[2-(3-hydroxyprop-1-enyl)phenyl]prop-2-en-1-ol |
InChI |
InChI=1S/C12H14O2/c13-9-3-7-11-5-1-2-6-12(11)8-4-10-14/h1-8,13-14H,9-10H2 |
Clé InChI |
YCCDIMOUCAMFKR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=CCO)C=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-2-{[(naphthalen-2-yl)oxy]methyl}quinazolin-4(3H)-one](/img/structure/B14285209.png)

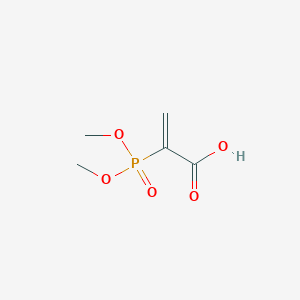
![Selenazolo[4,5-f]quinolin-2-amine, 4,5-dihydro-](/img/structure/B14285235.png)

![Stannane, tributyl[1-(methoxymethyl)ethenyl]-](/img/structure/B14285252.png)
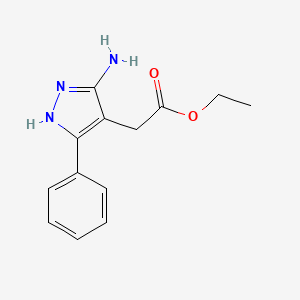
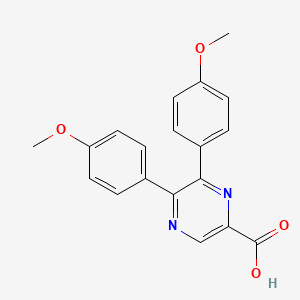
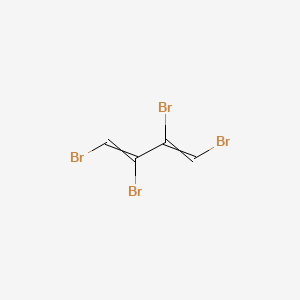
![Bicyclo[2.2.1]heptane, 2,6-bis(isocyanatomethyl)-](/img/structure/B14285280.png)
